![molecular formula C10H9F3O3 B2679087 3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438475-19-5](/img/structure/B2679087.png)

3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

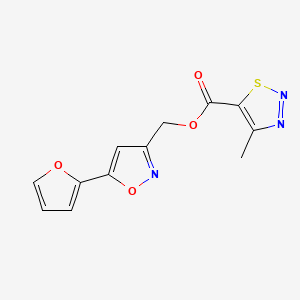

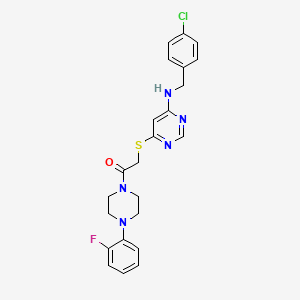

“3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C10H9F3O3 . It has a molecular weight of 234.17 g/mol .

Synthesis Analysis

The synthesis of a similar compound, “2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid”, can be achieved through the following steps :Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC(=CC(=C1)COCC(F)(F)F)C(=O)O .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 234.17 g/mol, a molecular formula of C10H9F3O3, and a complexity of 240 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

1. Coordination Polymers and Metal Complexes

Research indicates the use of related benzoic acid derivatives in synthesizing metal complexes and coordination polymers, such as cobalt, copper, and zinc complexes. These compounds have been studied for their structural characteristics and potential applications in gas sensing and fluorescence emission (Rad et al., 2016)(Rad et al., 2016).

2. Synthesis of Substituted Benzoic Acids

Studies on the metalation of benzoic acids and their derivatives have been conducted to synthesize various substituted benzoic acids. This includes the selective deprotonation and synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha et al., 2000)(Sinha et al., 2000).

3. Catalytic Applications

Palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids, including benzoic acids, have been explored. This process involves a C-H activation/C-C coupling sequence, demonstrating the catalytic versatility of benzoic acid derivatives (Giri et al., 2007)(Giri et al., 2007).

4. Plant Growth Regulation

Benzoic acid derivatives have been shown to play a role in inducing multiple stress tolerance in plants, such as heat, drought, and chilling stress. This suggests their potential use in agricultural applications to improve plant resilience (Senaratna et al., 2004)(Senaratna et al., 2004).

5. Analytical Chemistry Applications

In the field of analytical chemistry, derivatization of carboxylic acids, including benzoic acid, to create fluorinated amides for electron-capture detection has been studied. This technique enhances the detection and analysis of these compounds in various samples (Ford et al., 2007)(Ford et al., 2007).

Eigenschaften

IUPAC Name |

3-(2,2,2-trifluoroethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-2-1-3-8(4-7)9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHFVAPINPEZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)COCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-ethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2679007.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/no-structure.png)

![2-[(4S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2679017.png)

![1-(3,4-Dimethylphenyl)-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679020.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2679021.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-ethylbutanamide](/img/structure/B2679022.png)

![8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine](/img/structure/B2679024.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(thiophen-3-yl)methanone](/img/structure/B2679026.png)